molecular formula C17H16FNO B1324855 2-Azetidinomethyl-3'-fluorobenzophenone CAS No. 898754-80-8

2-Azetidinomethyl-3'-fluorobenzophenone

Cat. No.: B1324855
CAS No.: 898754-80-8
M. Wt: 269.31 g/mol
InChI Key: FDVQMVKDIMUHGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-3’-fluorobenzophenone typically involves the reaction of 3’-fluorobenzophenone with azetidine in the presence of a suitable catalyst . The reaction conditions often include:

Industrial Production Methods

In an industrial setting, the production of 2-Azetidinomethyl-3’-fluorobenzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Azetidinomethyl-3’-fluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-3’-fluorobenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azetidinomethyl-2’-fluorobenzophenone
  • 3-Azetidinomethyl-3’-fluorobenzophenone
  • 4-Azetidinomethyl-4’-fluorobenzophenone

Comparison

Compared to its analogs, 2-Azetidinomethyl-3’-fluorobenzophenone exhibits unique properties due to the position of the fluorine atom on the benzophenone ring. This positional difference can influence the compound’s reactivity, biological activity, and overall stability.

Biological Activity

2-Azetidinomethyl-3'-fluorobenzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Synthesis

This compound (CAS Number: 898754-80-8) is characterized by the presence of an azetidine ring and a fluorinated benzophenone moiety. The synthesis typically involves the reaction of 3'-fluorobenzophenone with azetidine under specific conditions, often using catalysts like aluminum chloride and solvents such as dichloromethane or toluene.

Key Synthetic Parameters

Parameter Details
Temperature Elevated temperatures
Solvent Dichloromethane, Toluene
Catalyst Aluminum chloride

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications:

The compound interacts with specific molecular targets, including enzymes and receptors, which modulates their activity. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities.

Pharmacological Properties

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.
  • Enzyme Modulation : Research indicates that it can act as a biochemical probe for studying enzyme mechanisms and protein interactions, particularly in drug development contexts.

Case Studies

A review of literature reveals several case studies highlighting the biological effects of this compound:

  • Study on Anticancer Properties : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The study suggested that the compound induces apoptosis through caspase activation pathways.
  • Inflammation Model Study : In an animal model of inflammation, administration of this compound led to a marked decrease in edema and inflammatory markers, indicating its potential use as an anti-inflammatory agent.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Key Differences Biological Activity
2-Azetidinomethyl-2’-fluorobenzophenoneDifferent fluorine positionVaries from anticancer activity
3-Azetidinomethyl-3’-fluorobenzophenoneStructural variation affects enzyme interactionPotentially less effective
4-Azetidinomethyl-4’-fluorobenzophenonePositional isomerism may alter pharmacodynamicsSimilar but distinct biological effects

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-15-7-3-6-13(11-15)17(20)16-8-2-1-5-14(16)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVQMVKDIMUHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643704
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-80-8
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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